N-hydroxy 3-pyridineacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-hydroxy-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C7H8N2O2/c10-7(9-11)4-6-2-1-3-8-5-6/h1-3,5,11H,4H2,(H,9,10) |
InChI Key |
ZHAALIFPFRIDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NO |
Origin of Product |
United States |
Significance of N Hydroxy Amide and Pyridine Scaffolds in Medicinal Chemistry and Chemical Biology Research
The N-hydroxy amide functional group, a cornerstone of many therapeutic agents, is recognized for its potent ability to chelate metal ions. nih.gov This characteristic is fundamental to its primary mechanism of action in a biological context: the inhibition of metalloenzymes. A prominent class of such enzymes is the zinc-dependent histone deacetylases (HDACs). nih.govnih.gov By binding to the zinc ion in the active site of HDACs, N-hydroxy amides can block their function, leading to the hyperacetylation of histone proteins. wikipedia.org This process alters chromatin structure, making it more accessible for transcription and thereby influencing gene expression. wikipedia.org This epigenetic modulation is a key strategy in the development of treatments for cancer and other diseases. nih.govnih.govnih.gov
Table 1: Key Attributes of N-Hydroxy Amide and Pyridine (B92270) Scaffolds
| Scaffold | Key Chemical Feature | Primary Role in Medicinal Chemistry |
| N-Hydroxy Amide | R-CO-NHOH group | Zinc-binding, metalloenzyme inhibition (e.g., HDACs) nih.govnih.gov |
| Pyridine | Nitrogen-containing aromatic heterocycle | Hydrogen bond acceptor, modulation of physicochemical properties ajrconline.orgpharmablock.com |
Historical Context and Evolution of Pyridine Acetamide Derivatives
The history of pyridine (B92270) itself dates back to its isolation from picoline in 1846 and its structural determination in the following decades. rsc.org Since then, pyridine derivatives have become integral to both agrochemicals and pharmaceuticals. rsc.orgresearchgate.net Amide-containing compounds are also foundational in chemistry and biology, with the amide bond being the key linkage in peptides and proteins. numberanalytics.comnumberanalytics.compulsus.com
The combination of these two scaffolds into pyridine-acetamide derivatives has led to the development of numerous compounds with diverse biological activities. Early research into pyridine derivatives often focused on their use as vitamins (e.g., niacin, also known as nicotinic acid or pyridine-3-carboxylic acid) and alkaloids. nih.gov The evolution of synthetic chemistry enabled more complex modifications, leading to drugs targeting a wide array of conditions. For example, linezolid, an oxazolidinone antibiotic, features a complex structure, and researchers have explored replacing parts of its scaffold with pyridine-3-yl groups to develop new antibacterial agents. nih.gov Similarly, melatonin, a hormone regulating the sleep-wake cycle, is chemically known as N-[2-(5-Methoxy-1H-indol-3-yl)acetamide], showcasing the acetamide (B32628) structure in a crucial biological molecule. wikipedia.org The deliberate synthesis of pyridine-acetamide structures has been a strategy to create new chemical entities for screening against various diseases, including cancer and microbial infections. dovepress.comresearchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged reactants. uni-muenchen.de The MEP map displays the electrostatic potential on the molecule's surface, typically using a color-coded scheme where red indicates regions of negative potential (attractive to positive charges) and blue represents areas of positive potential (repulsive to positive charges). uni-muenchen.deresearchgate.net
The MEP is calculated based on the molecule's electron density and provides a guide to its reactivity. uni-muenchen.de Different levels of theory and basis sets can be employed for these calculations, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). researchgate.net The resulting map can reveal both attractive and repulsive intramolecular interactions by analyzing the electrostatic potential on different iso-density surfaces. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. numberanalytics.com This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's properties, with its observed biological effects. drugtargetreview.comfrontiersin.org
The development of predictive QSAR models is a multi-step process that begins with the collection of a dataset of compounds with known biological activities. numberanalytics.com For N-hydroxy-3-pyridineacetamide and its analogs, this would involve gathering data on their activity against a specific biological target. nih.gov Molecular descriptors, which can range from simple physicochemical properties to complex 3D structural features, are then calculated for each compound. drugtargetreview.com
These descriptors and the corresponding biological activity data are used to train a model that can predict the activity of new, untested compounds. frontiersin.orgnih.gov The ultimate goal is to use these models for virtual screening of large chemical libraries to identify promising new drug candidates, thereby accelerating the drug discovery process. drugtargetreview.comfrontiersin.org The reliability of these models is crucial, and their predictive power is assessed through rigorous validation techniques. numberanalytics.com Studies have shown that QSAR models can be successfully developed for various endpoints, including antimicrobial activity. nih.gov
A wide array of statistical and machine learning algorithms are employed to build QSAR models. drugtargetreview.com Traditional methods include Multiple Linear Regression (MLR), which was used in a study of 3-hydroxypyridine-4-one derivatives to establish a relationship with antimicrobial activity. nih.gov However, more advanced machine learning techniques are increasingly being used due to their ability to handle large and complex datasets. unc.eduresearchgate.net
Commonly used machine learning algorithms in QSAR include: drugtargetreview.comnih.gov
Support Vector Machines (SVM): A powerful classification and regression method. frontiersin.org
Random Forest (RF): An ensemble method based on decision trees. nih.gov
Neural Networks (NN) and Deep Learning: These methods are particularly useful for modeling complex, non-linear relationships. unc.eduspringernature.com
Bayesian Models: These models provide a probabilistic framework for prediction. drugtargetreview.com
The choice of algorithm can significantly impact the performance of the QSAR model. smums.ac.ir For instance, tree-based regression models have demonstrated superior performance in some studies predicting biological activities. smums.ac.ir The development of robust QSAR models often involves comparing the performance of multiple algorithms to select the most suitable one for a given dataset and biological endpoint. nih.govnih.gov
Table 1: Common Machine Learning Algorithms in QSAR
| Algorithm | Type | Brief Description |
|---|---|---|
| Multiple Linear Regression (MLR) | Regression | Establishes a linear relationship between descriptors and activity. nih.gov |
| Support Vector Machines (SVM) | Classification/Regression | Finds an optimal hyperplane to separate or regress data points. frontiersin.org |
| Random Forest (RF) | Ensemble/Regression/Classification | Builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov |
| Neural Networks (NN) | Supervised Learning | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. drugtargetreview.com |
| Deep Learning | Supervised Learning | A class of machine learning algorithms that uses multiple layers to progressively extract higher-level features from the raw input. unc.eduspringernature.com |
| Bayesian Models | Probabilistic | Applies Bayes' theorem with strong independence assumptions between the features. drugtargetreview.com |
Analysis of Molecular Interactions in Biological Systems
Understanding how a molecule like N-hydroxy-3-pyridineacetamide interacts with its biological target is fundamental to explaining its mechanism of action. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. mgcub.ac.in
Hydrogen bonds are crucial directional interactions that play a significant role in the structure and function of biological macromolecules. nih.govcentralasianstudies.org They are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). centralasianstudies.org In N-hydroxy-3-pyridineacetamide, the hydroxyl group (-OH) and the amide group (-CONH-) are potential hydrogen bond donors and acceptors. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.
The formation of hydrogen bonding networks between a ligand and its protein target is a key determinant of binding affinity and specificity. mdpi.com Computational methods can be used to predict and analyze these networks. researchgate.net The presence of short hydrogen bonds, with donor-acceptor distances less than 2.7 Å, can be particularly important for stabilizing protein-ligand complexes. rsc.org The strength and geometry of these bonds can be investigated using quantum chemical calculations. d-nb.info
Alongside hydrogen bonding, hydrophobic and electrostatic interactions are central to molecular recognition in biological systems. nih.gov
Hydrophobic Interactions: These are driven by the tendency of nonpolar groups to avoid contact with water. mgcub.ac.in The pyridine ring in N-hydroxy-3-pyridineacetamide contributes to its hydrophobic character. The strength of these interactions is influenced by the surrounding environment, and they play a significant role in protein folding and ligand binding. mgcub.ac.in
Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups. mgcub.ac.in As discussed in the context of MEP mapping, N-hydroxy-3-pyridineacetamide possesses a distinct charge distribution, leading to electrostatic interactions with its biological target. uni-muenchen.de A critical balance between electrostatic and hydrophobic interactions is often required for stable complex formation. nih.gov The presence of a hydrophobic surface can even enhance nearby electrostatic interactions in an aqueous environment. aps.org These forces are fundamental to the stability of amyloid fibril formation and other biological assemblies. nih.gov Genetically-encoded probes can even be used to experimentally determine nonspecific hydrophobic and electrostatic binding within cells. biorxiv.org
Biochemical and Molecular Mechanisms of Action
The biological activity of N-hydroxy-3-pyridineacetamide and structurally related compounds is primarily attributed to their ability to interact with and inhibit specific metalloenzymes. The key to their function lies in the N-hydroxy amide group, which acts as an effective chelator of metal ions, particularly zinc (Zn²⁺), found in the active sites of these enzymes. This interaction disrupts the normal catalytic cycle of the target enzymes, leading to a cascade of downstream cellular effects. The principal enzyme families targeted are histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in gene silencing. N-hydroxy-3-pyridineacetamide belongs to the hydroxamic acid class of HDAC inhibitors (HDACi), which are among the most potent types of these inhibitors developed to date. ugent.be
The family of human HDACs comprises 11 zinc-dependent enzymes, which are subdivided into classes based on their structure and function. The selectivity of an inhibitor for specific HDAC isoforms is a critical determinant of its biological effect. While some inhibitors are "pan-HDACi," inhibiting a broad range of isoforms, significant research has focused on developing isoform-selective inhibitors to achieve more targeted therapeutic effects and reduce off-target toxicities. nih.gov
Research on compounds structurally related to N-hydroxy-3-pyridineacetamide, such as N-hydroxycinnamamide and N-hydroxybenzamide derivatives, has revealed distinct selectivity profiles. For instance, certain N-hydroxycinnamamide-based inhibitors have demonstrated dual selectivity for HDAC1 and HDAC3. nih.gov One representative compound, 11r , showed high potency against HDAC1 and HDAC3 with IC₅₀ values of 11.8 nM and 3.9 nM, respectively, while exhibiting significantly lower activity against other isoforms like HDAC2, HDAC6, and HDAC8. nih.gov This selectivity is noteworthy as the widely used HDAC inhibitor Vorinostat (SAHA) shows little selectivity across these isoforms. nih.gov
Conversely, modifications to the core structure can shift this selectivity. Studies on acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide identified compounds with high selectivity for HDAC6. researchgate.net This selectivity is thought to arise from the inhibitor's ability to access the wider catalytic channel of HDAC6 compared to other isoforms and from interactions between the inhibitor's capping groups and the protein surface at the rim of the active site. researchgate.net Furthermore, the use of a 3-hydroxypyridin-2-thione (3-HPT) moiety as an alternative zinc-binding group has led to inhibitors selective for HDAC6 and HDAC8, with a remarkable lack of inhibition against HDAC1. nih.gov
Table 1: HDAC Isoform Selectivity of Representative N-Hydroxy-Amide-Based Inhibitors
| Compound | HDAC1 (IC₅₀ nM) | HDAC2 (IC₅₀ nM) | HDAC3 (IC₅₀ nM) | HDAC6 (IC₅₀ nM) | HDAC8 (IC₅₀ nM) | Reference |
|---|---|---|---|---|---|---|
| Compound 11r | 11.8 | 498.1 | 3.9 | 308.2 | 2000.8 | nih.gov |
| Vorinostat (SAHA) | - | - | - | - | - | nih.gov |
| 3-HPT Derivative | No Inhibition | - | - | 681 | 3675 | nih.gov |
Data for Compound 11r is for a N-hydroxycinnamamide derivative. Data for the 3-HPT derivative represents a compound where the hydroxamic acid is replaced by 3-hydroxypyridin-2-thione. Vorinostat is listed for comparison of its pan-inhibitory nature.
The N-hydroxy amide functional group, also known as a hydroxamic acid, is central to the mechanism of many potent HDAC inhibitors. ugent.be The active site of zinc-dependent HDACs contains a catalytic Zn²⁺ ion that is essential for the deacetylation reaction. The N-hydroxy amide group acts as a powerful bidentate chelator, coordinating with this zinc ion through its carbonyl oxygen and hydroxyl oxygen atoms. ugent.be This strong interaction mimics the transition state of the natural substrate, effectively blocking the active site and preventing the enzyme from carrying out its deacetylating function. The N-hydroxy amide group is considered one of the most effective zinc-binding groups (ZBGs) for HDAC inhibition, though concerns about its metabolic stability have prompted research into alternative ZBGs. ugent.benih.gov
By inhibiting HDAC enzymes, N-hydroxy-3-pyridineacetamide and related compounds prevent the removal of acetyl groups from histone tails. The accumulation of acetylated histones neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. khanacademy.org This leads to a more relaxed or "open" chromatin structure, known as euchromatin. khanacademy.org
This open chromatin state allows transcription factors and the cellular transcriptional machinery greater access to DNA, leading to the reactivation of gene expression for genes that were previously silenced. khanacademy.orgresearchgate.net This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can restore the expression of tumor suppressor genes. Furthermore, HDAC inhibition can have broader effects on the epigenetic landscape. For example, treatment with HDAC inhibitors has been shown to increase the methylation of Histone H3 at Lysine 4 (H3K4), an active chromatin mark, partly by repressing the expression of H3K4 demethylases. nih.gov
Other Enzyme Targets
The N-hydroxy amide moiety is not exclusively a ligand for HDACs. Its ability to chelate zinc ions makes it a functional group in inhibitors of other zinc-dependent enzymes, most notably the matrix metalloproteinases (MMPs).
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). nih.gov Their activity is crucial for physiological processes like development and wound healing, but their dysregulation is implicated in diseases such as arthritis and cancer metastasis. nih.gov
Compounds containing the N-hydroxy amide (hydroxamate) group have long been a cornerstone of MMP inhibitor design. nih.gov Similar to their action on HDACs, these hydroxamate-based inhibitors function by chelating the catalytic Zn²⁺ ion in the active site of MMPs, thereby blocking their proteolytic activity. nih.gov For example, N-hydroxybutanamide derivatives have been shown to inhibit MMP-2, MMP-9, and MMP-14, which are key enzymes in tumor invasion and metastasis. nih.gov Specifically designed N-hydroxy-carboxamide derivatives have also been developed as potent inhibitors of MMP-13 (collagenase-3), an enzyme involved in osteoarthritis. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov This has led to significant interest in developing CDK inhibitors as cancer therapeutics. nih.gov Different CDK isoforms play roles in cell proliferation and transcription. nih.gov While early, non-selective CDK inhibitors had significant toxicity, newer, more potent and selective inhibitors are showing promise. nih.gov For instance, Palbociclib, a selective CDK4/6 inhibitor, is approved for treating certain types of breast cancer. nih.gov
CDK1 has been implicated in the DNA damage response, and its inhibition could potentially make cancer cells more sensitive to DNA damaging agents. nih.gov Overexpression of CDK7 has been noted in breast cancer, suggesting CDK7 inhibition as a potential treatment strategy. nih.gov Furthermore, CDK11 is highly expressed in several human cancers and is associated with poor outcomes, making it a viable target for cancer therapy. nih.gov The abnormal expression of Cyclin-dependent kinase inhibitor 3 (CDKN3), a dual-specificity protein phosphatase, has been observed in many cancers, where it plays a key role in cell division. nih.gov
While the direct inhibitory activity of N-hydroxy 3-pyridineacetamide on specific CDKs is not extensively detailed in the provided search results, the broader context of CDK inhibition highlights the therapeutic potential of targeting these enzymes. The development of specific inhibitors, potentially including pyridineacetamide derivatives, remains an active area of research.
HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Because there is no human equivalent to this enzyme, it is an attractive target for antiretroviral therapy. nih.gov The development of HIV-1 integrase inhibitors has led to the approval of three drugs for clinical use. researchgate.net
A key structural feature of many integrase inhibitors is a metal-binding group that can interact with the metal ions in the enzyme's active site, along with a nearby hydrophobic aromatic or heteroaromatic group. researchgate.net Research has shown that N-hydroxyimide-containing compounds can be rationally designed to inhibit both HIV reverse transcriptase and integrase. nih.gov The N-hydroxy group is crucial for this dual inhibition. nih.gov
Specifically, the 3-N hydroxylation of the pyrimidine (B1678525) ring in certain compounds creates a chelating group for Mg2+ binding, a critical feature for potent inhibition of the strand transfer step of HIV-1 integration. nih.gov Structure-activity relationship (SAR) studies have confirmed that the N-3 hydroxyl group is essential for integrase inhibition. nih.gov
Derivatives of 2-hydroxy-3-pyridylacrylic acid have been synthesized and identified as novel HIV integrase inhibitors. mdpi.com Additionally, N-hydroxyisoquinoline derivatives have been designed as potential dual inhibitors of both HIV-1 integrase and the RNase H domain of reverse transcriptase. mdpi.com
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. rsc.orgnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov Consequently, tyrosinase inhibitors are of great interest in the cosmetic and medical fields for treating these conditions. rsc.org
Numerous natural and synthetic compounds have been identified as tyrosinase inhibitors. nih.gov For example, 2-hydroxytyrosol has been shown to inhibit mushroom tyrosinase and melanin formation in melanoma cells. nih.gov It is thought to act competitively with the enzyme's substrate, L-DOPA. nih.gov Similarly, 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol (HNB), a derivative of resorcinol, is a potent competitive inhibitor of mushroom tyrosinase and also inhibits melanin production in B16F10 melanoma cells.
A study on 3-hydroxypyridin-4-one derivatives with benzyl (B1604629) hydrazide substitutions revealed their potential as tyrosinase inhibitors. rsc.org The most potent compound in this series, 6i, was found to be a competitive inhibitor of tyrosinase. rsc.org
Table 1: Tyrosinase Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) | Inhibition Type | Reference |
| 2-hydroxytyrosol | 13.0 (mushroom) | Competitive (presumed) | nih.gov |
| HNB | 0.07 (mushroom) | Competitive | |
| Compound 6i | 25.29 | Competitive | rsc.org |
| Kojic Acid | 14.8 (mushroom) | - | nih.gov |
| 7,3',4'-trihydroxyisoflavone | 5.23 | - | nih.gov |
| 6,7,4'-trihydroxyisoflavone | 9.2 | Competitive | nih.gov |
IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Glutaminase (B10826351) Inhibition (as observed with pyridineacetamide derivatives)
Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, particularly in tumors with certain genetic mutations. nih.gov For example, in von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC), cancer cells rely on glutamine for processes like pyrimidine biosynthesis. nih.gov Inhibiting glutaminase can therefore be a therapeutic strategy for such cancers. nih.gov
Glutaminase 1 (GLS1) inhibitors have been shown to deplete pyrimidines and increase reactive oxygen species in VHL-deficient cells, ultimately suppressing their growth. nih.gov Some studies have explored the potential of pyridine (B92270) derivatives as glutaminase inhibitors. For instance, a series of aminomethylene-bisphosphonic acid derivatives with a pyridyl group were found to inhibit plant glutamine synthetase. nih.gov The inhibition was determined to be reversible, and the study suggested that steric factors, rather than electronic ones, were key to the inhibitory potential. nih.gov
Kinetic Characterization of Enzyme Inhibition
Understanding the kinetics of enzyme inhibition is fundamental to drug design and development. It helps to elucidate the mechanism by which a compound inhibits an enzyme's activity.
Reversible and Irreversible Inhibition
Enzyme inhibitors can be broadly classified as either reversible or irreversible. ucl.ac.uk
Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. libretexts.orgsigmaaldrich.com This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its normal function. libretexts.orgsigmaaldrich.com Reversible inhibition can be further categorized into competitive, non-competitive, and uncompetitive types. ucl.ac.uk
Irreversible inhibitors bind to enzymes through strong, covalent bonds, often to a specific group at the active site. libretexts.orglibretexts.org This type of inhibition is generally permanent, and the enzyme's activity cannot be restored by simply removing the inhibitor. ucl.ac.uklibretexts.org
The choice between a reversible and an irreversible inhibitor for therapeutic purposes depends on the specific goal. ucl.ac.uk For instance, if the aim is to decrease the concentration of a product, a non-competitive inhibitor is often preferred. ucl.ac.uk
Competitive, Non-Competitive, and Mixed Inhibition Modes
Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. ucl.ac.uklibretexts.org By binding to the active site, the inhibitor prevents the substrate from binding. However, the effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.org This type of inhibition increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). ucl.ac.uk
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. wikipedia.orgnih.gov This binding can occur whether or not the substrate is already bound to the enzyme. nih.gov Non-competitive inhibition reduces the Vmax of the enzyme but does not change the Km. nih.govyoutube.com The effect of a non-competitive inhibitor cannot be reversed by increasing the substrate concentration. libretexts.org
Mixed Inhibition: This is a more complex type of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. wikipedia.orgnih.gov Mixed inhibitors affect both the Vmax and the Km of the enzyme. youtube.com The term "mixed" reflects that it can be seen as a combination of competitive and uncompetitive inhibition. wikipedia.org
Table 2: Characteristics of Reversible Inhibition Types
| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |
| Competitive | Unchanged | Increases | Active Site |
| Non-Competitive | Decreases | Unchanged | Allosteric Site |
| Mixed | Decreases | Varies (Increases or Decreases) | Allosteric Site |
Receptor Binding and Modulation
The interaction of N-hydroxy-3-pyridineacetamide and its related analogues with various receptors has been a subject of scientific investigation. These studies explore binding affinities and modulatory effects on key receptors implicated in diverse physiological processes.
Peripheral Benzodiazepine (B76468) Receptor Ligand Studies
The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the Translocator Protein (TSPO), is a target for various classes of ligands. While direct binding studies on N-hydroxy-3-pyridineacetamide are not extensively documented in publicly available literature, research on structurally related phenoxyphenyl-acetamide and pyridineacetamide derivatives has established this chemical scaffold as relevant for PBR/TSPO interaction.
Compounds with a pyridineacetamide core have been developed as high-affinity ligands for PBR/TSPO. For instance, derivatives of N-(phenoxypyridin-3-yl)acetamide are recognized as precursors for Positron Emission Tomography (PET) imaging ligands that target PBR/TSPO, indicating a direct interaction between this structural class and the receptor. The binding of these ligands is often characterized by high affinity in the nanomolar range. The general pharmacophore model for PBR ligands suggests that the acetamide (B32628) portion plays a crucial role in the interaction with the receptor binding site.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation by Pyridineacetamide Analogues
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that can be modulated by various compounds, including positive and negative allosteric modulators (PAMs and NAMs). mdpi.com Analogues containing a pyridine moiety, similar to that in N-hydroxy-3-pyridineacetamide, have been identified as modulators of nAChRs, particularly the α7 subtype. mdpi.com
Research into compounds with a 2-((pyridin-3-yloxy)methyl)piperazine scaffold has identified potent and selective modulators of the α7 nAChR. nih.gov These compounds demonstrate that the pyridin-3-yloxy group can be a key structural element for interaction with the receptor. Depending on the other substituents, these analogues can act as agonists or silent agonists, the latter binding to the receptor without activating the ion channel but still initiating a signal transduction pathway. nih.gov This suggests that pyridineacetamide analogues could similarly modulate nAChR activity, potentially influencing cholinergic signaling pathways.
Cannabinoid Receptor Type-1 (CB1R) Affinity Studies with Related Carboxamide Derivatives
The cannabinoid receptor type-1 (CB1R) is a primary target of endocannabinoids and synthetic cannabinoids. Studies on carboxamide-type synthetic cannabinoids reveal that this chemical class can exhibit high affinity for CB1 and CB2 receptors. researchgate.net For these compounds, the carboxamide portion, which is structurally related to the acetamide group in N-hydroxy-3-pyridineacetamide, is a critical component for receptor interaction.
Structure-activity relationship studies have shown that stereochemistry plays a significant role in the activity of these carboxamide derivatives. For several compounds, the (S)-enantiomer was found to be a more potent agonist for the CB1 receptor than the (R)-enantiomer. researchgate.net The affinity and agonist activity of these compounds underscore the potential for carboxamide-containing molecules to modulate the endocannabinoid system.
Table 1: CB1/CB2 Receptor Agonist Activity of Selected Carboxamide-Type Synthetic Cannabinoids
| Compound | Enantiomer | Receptor | EC50 (nM) |
| AB-FUBINACA 2-fluorobenzyl isomer | (S) | CB1 | 1.3 |
| CB2 | 3.2 | ||
| (R) | CB1 | 6.3 | |
| CB2 | 14 | ||
| APP-CHMINACA | (S) | CB1 | 0.49 |
| CB2 | 1.1 | ||
| (R) | CB1 | 2.5 | |
| CB2 | 5.0 | ||
| EMB-FUBINACA | (S) | CB1 | 1.0 |
| CB2 | 1.8 | ||
| (R) | CB1 | 5.3 | |
| CB2 | 7.9 |
Data sourced from a study on carboxamide-type synthetic cannabinoids. researchgate.net EC50 represents the concentration of the compound that elicits a half-maximal response.
Modulation of Transcriptional Regulation and Gene Expression
A primary mechanism through which N-hydroxy-3-pyridineacetamide likely exerts its effects is by modulating gene expression. This is attributed to its function as a potential histone deacetylase (HDAC) inhibitor. The N-hydroxyacetamide group is a classic zinc-binding group (ZBG) that can chelate the Zn²⁺ ion in the active site of zinc-dependent HDACs, leading to their inhibition. beilstein-journals.orgnih.gov
Inhibition of HDACs prevents the removal of acetyl groups from lysine residues on histones. This maintains a more open chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting gene expression. youtube.com Studies on pyridine-based hydroxamic acids have identified potent inhibitors of specific HDAC isoforms, such as HDAC6 and HDAC8. nih.govnih.gov For example, a 2,6-diarylpyridine-based hydroxamic acid derivative showed an IC₅₀ value of 117 nM for HDAC8. nih.gov By inhibiting HDACs, N-hydroxy-3-pyridineacetamide can lead to the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes. frontiersin.org
Table 2: HDAC Inhibitory Activity of Selected Pyridine-Based Hydroxamic Acids
| Compound Class | Target HDAC | IC50 (nM) |
| 2,6-diarylpyridine-based hydroxamic acid (10a) | HDAC8 | 117 |
| HDAC1 | >5800 | |
| HDAC6 | >4900 | |
| Pyrimidine-based hydroxamic acid (29) | HDAC8 | 1200 |
| HDAC4 | 16600 |
Data sourced from studies on pyridine and pyrimidine-based HDAC inhibitors. beilstein-journals.orgnih.gov IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
Structure Activity Relationship Sar and Analogue Design
Systematic Exploration of Structural Determinants for Biological Activity
The biological activity of pyridine (B92270) acetamide (B32628) derivatives is governed by the interplay of several structural features, including the pyridine ring, the acetamide linker, and various substituents. Systematic studies on related scaffolds, such as imidazopyridine acetamides, have revealed key determinants for interaction with biological targets. For instance, in a series of 2-phenylimidazo[1,2-a]pyridineacetamides designed as peripheral benzodiazepine (B76468) receptor (PBR) ligands, the affinity and selectivity were found to be highly dependent on the nature of the substituents on the amide nitrogen. researchgate.net The bulkiness, branching, and length of these substituents can cause steric hindrance, negatively impacting ligand-receptor interactions. researchgate.net Conversely, the presence of aromatic or conformationally constrained groups on the carboxamide nitrogen can foster high affinity and selectivity. researchgate.net
Furthermore, the linker between the core heterocyclic system and the acetamide moiety is critical. SAR studies on various translocator protein (TSPO) ligands have shown that the linker must consist of a single atom for optimal binding affinity; longer linkers lead to a significant decrease in activity. researchgate.net These findings underscore the precise spatial arrangement required for effective biological interactions, a principle that likely extends to N-hydroxy-3-pyridineacetamide.
Influence of Substituents on Potency, Selectivity, and Efficacy
The potency, selectivity, and efficacy of N-hydroxy-3-pyridineacetamide analogues can be finely tuned by strategic placement of various substituents on the pyridine ring and the acetamide side chain.
Modifications to the pyridine ring are a cornerstone of analogue design for this class of compounds. The position of the nitrogen atom within the pyridine ring, as well as the addition of substituents like halogens and methyl groups, can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.
For example, in a series of farnesyl protein transferase (FPT) inhibitors, the introduction of a 3-bromo substituent into the benzo researchgate.netacs.orgcyclohepta[1,2-b]pyridin-11-yl piperazine (B1678402) scaffold resulted in more potent compounds. sci-hub.se Similarly, for imidazopyridine-based TSPO ligands, chloro-substitution at the 8-position of the imidazopyridine core improved selectivity for TSPO over the central benzodiazepine receptor. researchgate.net Studies on other heterocyclic compounds have also shown that halogenation can enhance bioactivity.
The position of the nitrogen atom is also critical. The synthesis of 3-pyridylacetyl and 4-pyridylacetyl analogues of FPT inhibitors demonstrated that both were orally active, highlighting that the placement of the ring nitrogen (position 3 vs. 4) yields active compounds, though their metabolic stability may differ. sci-hub.se Furthermore, studies on 3-hydroxypyridin-4-ones indicate that lipophilicity is a dominant factor in their ability to inhibit certain enzymes, a property that can be modulated by substituents on the pyridine ring. nih.gov
Variations in the acetamide side chain, particularly at the amide nitrogen, have a profound impact on the activity of pyridine acetamide derivatives. Research on related imidazopyridineacetamides has shown that substituents on the amide nitrogen are crucial for affinity and selectivity. researchgate.net
Key findings include:
Lipophilicity and Bulk: Compounds with more lipophilic substituents on the amide nitrogen tend to be the most affine and selective ligands for certain targets. researchgate.net However, excessive bulkiness or branching can be detrimental to receptor binding. researchgate.net
Alkyl Chain Length: The length of alkyl groups on the amide nitrogen is critical. For some cellular activities, substituents with fewer than three carbons or a single alkyl chain result in low activity, suggesting that the size and hydrophobicity at this position are key. researchgate.net Di-n-propyl analogues were found to be among the most potent and selective binders in one study of TSPO ligands. researchgate.net
Aromatic and Constrained Groups: The introduction of aromatic or structurally constrained groups at the amide nitrogen can lead to high affinity and selectivity. researchgate.net
Polar Groups: In contrast, the introduction of polar or ionizable groups on the amide nitrogen has been found to be detrimental to the activity of certain imidazopyridine-based TSPO ligands. researchgate.net
The N-hydroxy group is a critical functional moiety that significantly influences the biological and physicochemical properties of the parent molecule. The incorporation of a hydroxamate group into a peptide backbone, for instance, enhances metal-chelating properties and can increase stability against certain proteases. rsc.org N-hydroxy-substituted piperidines have demonstrated a broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. nih.gov
Quantitative Analysis of Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models help in understanding the mechanism of action and predicting the activity of new, unsynthesized compounds. mdpi.com
For classes of compounds related to N-hydroxy-3-pyridineacetamide, QSAR studies have yielded valuable insights. A QSAR analysis of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives revealed that topological parameters play a significant role in their antimicrobial activity. nih.govnih.gov The most successful QSAR model for these compounds, developed using a genetic algorithm and partial least squares (GA-PLS), was able to explain and predict a high percentage of the variance in the biological data. nih.govnih.gov
In another QSAR study on 2-phenylimidazo[1,2-a]pyridineacetamide analogues, topological and quantum chemical descriptors were used to develop models that highlighted the importance of specific atoms in electronic and hydrophobic interactions with receptors. researchgate.net Similarly, QSAR studies on sulfonamide inhibitors of histone deacetylase suggested that electron-withdrawing substituents on the aromatic ring increase binding affinity, while bulky substituents are not well-tolerated. researchgate.net These examples demonstrate the power of QSAR in rationalizing the structural requirements for biological activity and guiding the design of more potent analogues of N-hydroxy-3-pyridineacetamide. A validated QSAR model can be used to predict the activity of novel compounds by calculating the same descriptors used to train the model. mdpi.com
Preclinical in Vitro Biological Investigations
Cell-Free Biochemical Assays
Cell-free biochemical assays are fundamental in the early stages of drug discovery to determine the direct interaction of a compound with its molecular target, independent of cellular uptake, metabolism, or efflux.
The primary mechanism of action for pyridine-based hydroxamic acids is the inhibition of histone deacetylase enzymes. The hydroxamic acid group acts as a zinc-binding group, chelating the Zn2+ ion in the active site of HDAC enzymes, thereby blocking their catalytic activity. wikipedia.orgnih.gov The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined using fluorometric or spectrophotometric assays with isolated HDAC isoforms. mdpi.com
Research into novel pyridine-based hydroxamates has revealed compounds with potent and often selective inhibitory activity against various HDAC isoforms. For instance, a series of 2-acylamino-5-(3-oxoprop-1-en-1-yl)pyridine hydroxamates and their corresponding nicotinic analogues demonstrated significant inhibitory profiles. uniroma1.it One nicotinic hydroxamate, compound 11d , exhibited sub-nanomolar potency against HDAC6 (IC50 = 0.5 nM) and displayed remarkable selectivity, being up to 34,000-fold more selective for HDAC6 over HDAC4. uniroma1.itresearchgate.net Another compound from a related series, 9b , was identified as a potent inhibitor of mHDAC1 with an IC50 of 0.075 µM. uniroma1.it
The structural variations within the pyridine (B92270) scaffold and its substituents play a critical role in determining the potency and selectivity of these inhibitors. For example, the inclusion of a bulky or branched arylacetamide group at the C2 position of the pyridine ring has been shown to enhance the inhibitory potency and selectivity towards HDAC6. uniroma1.it
Table 1: HDAC Enzyme Inhibition Data for Representative Pyridine-Based Hydroxamic Acids
Binding affinity, often expressed as the dissociation constant (Kd), is a direct measure of the strength of the interaction between an inhibitor and its target enzyme. While IC50 values from enzyme inhibition assays are influenced by assay conditions (like substrate concentration), they are frequently used as a surrogate for binding affinity, especially in initial screening phases. A lower IC50 value generally indicates a higher binding affinity.
Direct binding affinity measurements for pyridine-based hydroxamates are less commonly reported in initial screening studies than IC50 values. However, the low nanomolar to sub-nanomolar IC50 values observed for many of these compounds against specific HDAC isoforms suggest a high-affinity binding interaction. uniroma1.itresearchgate.net Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could provide more direct and detailed thermodynamic and kinetic information about the binding events but are often employed in later-stage, more in-depth characterization of lead compounds. The development of chemoproteomic competition-binding assays has also enabled the profiling of inhibitor targets and affinities within a complex cellular extract. nih.gov
Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context, taking into account factors like cell permeability and stability.
Confirming that a compound interacts with its intended target within a living cell is a critical step in preclinical evaluation. For HDAC inhibitors, target engagement is commonly assessed by measuring the acetylation status of known HDAC substrates. nih.gov Western blot analysis is a standard method used to detect changes in the acetylation of histone proteins (e.g., histone H3) and non-histone proteins like α-tubulin, a primary substrate of HDAC6. nih.govacs.org
Studies on pyridine-based hydroxamates have successfully demonstrated target engagement in various cancer cell lines. For example, treatment of human leukemia U937 cells with the nicotinic hydroxamate 11c led to a significant increase in α-tubulin acetylation, confirming its potent inhibition of HDAC6 within the cellular environment. uniroma1.it This effect was comparable to or even better than that of the well-known pan-HDAC inhibitor, SAHA. uniroma1.it Similarly, other pyridine-hydroxamates and related compounds have been shown to increase the acetylation of histone H3, indicating engagement with nuclear class I HDACs. nih.govresearchgate.net The NanoBRET® Target Engagement Assay is another powerful technology that allows for the quantitative measurement of compound binding to a specific protein target in live cells, offering a more direct assessment of intracellular target engagement. nih.gov
HDAC inhibitors, by altering chromatin structure, can modulate gene expression. wikipedia.org Reporter gene assays, typically using luciferase or β-galactosidase, are valuable tools to study the effects of these compounds on the transcriptional activity of specific promoters. frontiersin.org In these assays, a reporter gene is placed under the control of a promoter that is known to be regulated by histone acetylation. An increase in reporter gene expression following treatment with an HDAC inhibitor indicates successful target inhibition and downstream functional consequences. nih.gov
For instance, the adenovirus major late promoter (Ad-MLP) has been used in luciferase reporter constructs for high-throughput screening of HDAC inhibitors. nih.gov Activation of this promoter is observed upon HDAC inhibition. Such assays have been instrumental in screening large compound libraries and identifying novel HDAC inhibitor scaffolds. nih.gov While specific data for N-hydroxy-3-pyridineacetamide is not available, this methodology is standard for characterizing the transcriptional effects of the broader class of pyridine-based HDAC inhibitors. researchgate.netaacrjournals.org
Cellular deacetylation assays directly measure the ability of a compound to inhibit the removal of acetyl groups from histone and non-histone proteins in intact cells. These assays provide a functional readout of HDAC inhibition in a physiological setting. As mentioned in the target engagement section, Western blotting for acetylated histones (e.g., acetyl-H3) and α-tubulin is a primary method for this assessment. uniroma1.itacs.org
The results from these assays often correlate with the enzymatic inhibition profiles of the compounds. For example, compounds with high potency against HDAC6 in biochemical assays, such as the nicotinic hydroxamate 11c , induce strong hyperacetylation of α-tubulin in cells. uniroma1.it In contrast, compounds with greater selectivity for class I HDACs would be expected to cause a more pronounced increase in histone H3 acetylation. nih.gov The ability of selected pyridine-based hydroxamates to induce hyperacetylation of both histone H3 and α-tubulin confirms their on-target activity and provides a measure of their cellular potency and selectivity. acs.orgresearchgate.net
Table 2: Cellular Activity of Representative Pyridine-Based HDAC Inhibitors
Cell Cycle Analysis and Apoptosis Induction
The impact of a compound on the cell cycle and its ability to induce programmed cell death (apoptosis) are crucial aspects of its mechanism of action, particularly in the context of cancer research.
Cell Cycle Analysis: Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). biocompare.comnih.gov This is often achieved by staining the cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI). biocompare.comnih.gov The analysis of DNA content allows researchers to determine if a compound causes cell cycle arrest at a specific phase. For instance, some anticancer agents induce G0/G1 phase arrest in cancer cells. researchgate.net
Apoptosis Induction: The induction of apoptosis is a key mechanism for many therapeutic agents. The process of apoptosis involves characteristic cellular changes such as cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov The ability of a compound to induce apoptosis can be evaluated through various assays. One common method involves the use of annexin (B1180172) V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, often in combination with a dye like propidium iodide to identify necrotic cells. nih.gov
The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. For example, the upregulation of caspase-3 is a common indicator of apoptosis. researchgate.net The B-cell lymphoma 2 (Bcl-2) family of proteins also plays a critical role in regulating apoptosis, with some members being pro-apoptotic (e.g., Bax) and others being anti-apoptotic (e.g., Bcl-2). nih.gov An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. researchgate.net Overexpression of Bcl-2 has been shown to suppress cell death induced by certain agents. nih.gov
Selectivity and Off-Target Profiling
The selectivity of a compound for its intended molecular target over other related proteins is a critical determinant of its therapeutic potential and potential for side effects.
Evaluation against Panels of Related Enzymes/Receptors
To assess the selectivity of a compound, it is often tested against a panel of related enzymes or receptors. This helps to identify any "off-target" effects, where the compound interacts with proteins other than its primary target. For instance, inhibitors are often profiled against a panel of kinases to determine their selectivity. acs.org Similarly, the selectivity of histone deacetylase (HDAC) inhibitors is evaluated by testing them against various HDAC isoforms. nih.govuni-duesseldorf.de
The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the activity of the enzyme or receptor by 50%. A lower IC50 value indicates greater potency.
Assessment of Isoform Selectivity (e.g., within HDAC classes)
Many enzymes exist as multiple isoforms, which are structurally similar but may have different biological functions. Therefore, assessing the isoform selectivity of a compound is crucial. A prime example is the family of histone deacetylases (HDACs), which are grouped into different classes (Class I, II, III, and IV). uni-duesseldorf.de
Some HDAC inhibitors are "pan-HDAC inhibitors," meaning they inhibit multiple HDAC isoforms across different classes. nih.gov In contrast, isoform-selective inhibitors target specific HDACs. For example, some compounds show selectivity for HDAC1, while others are selective for HDAC6. nih.govnih.gov The development of isoform-selective HDAC inhibitors is an active area of research, with the goal of achieving more targeted therapeutic effects and potentially reducing side effects associated with pan-HDAC inhibition. nih.govmdpi.com
The selectivity of an inhibitor for a particular isoform is often expressed as a ratio of its IC50 values against different isoforms. For example, a compound might show a 10-fold selectivity for one isoform over another. uni-duesseldorf.de
Below is an example of a data table that could be used to present the isoform selectivity of hypothetical compounds against different HDACs.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) |
|---|---|---|---|---|
| Compound A | 15 | 25 | 5 | 250 |
| Compound B | 500 | 650 | 450 | 10 |
| Compound C | 10 | 12 | 15 | 20 |
Applications As Chemical Probes
Design and Synthesis of N-Hydroxy-3-Pyridineacetamide-Based Chemical Probes
The initial step in developing a chemical probe is its design and synthesis. This process is guided by the structure of the lead compound and the intended application of the probe.
Affinity-based probes are designed to bind specifically and with high affinity to their target protein. This is often achieved by attaching a reactive group or a tag to the core molecule. This tag, such as biotin, can then be used to isolate the protein-probe complex from a cell lysate, enabling the identification of the target protein. The synthesis would involve chemically modifying N-hydroxy-3-pyridineacetamide to include such a tag, while ensuring that this modification does not significantly hinder its binding to the intended target.
To visualize the distribution of a target protein within a cell or to study its interactions with other molecules, fluorescent tags are often incorporated into the chemical probe. A fluorescent dye would be covalently linked to the N-hydroxy-3-pyridineacetamide scaffold. This would allow researchers to track the location of the probe, and by extension its target, using fluorescence microscopy.
Validation of Chemical Probes for Research Use
Once synthesized, a chemical probe must undergo rigorous validation to ensure its reliability as a research tool.
A crucial aspect of validation is to determine the probe's potency and selectivity. Potency refers to the concentration of the probe required to achieve a desired effect, typically binding to its target. Selectivity is the probe's ability to bind to its intended target over other proteins in the proteome. An ideal chemical probe exhibits high potency and selectivity.
It is essential to demonstrate that the probe can enter cells and bind to its target in a cellular environment. This is known as target engagement. Various techniques can be employed to confirm target engagement, such as cellular thermal shift assays (CETSA) or in-situ imaging for fluorescent probes.
Utility in Deciphering Biological Pathways and Functional Annotation
A validated chemical probe becomes a powerful tool for understanding the biological roles of its target protein. By observing the effects of the probe on cellular processes, researchers can infer the function of the protein and its involvement in various biological pathways. This can lead to the functional annotation of previously uncharacterized proteins.
While the framework for developing chemical probes is well-established, the application of these principles to N-hydroxy-3-pyridineacetamide has not been documented in the available scientific literature. Therefore, the potential of this compound as a chemical probe remains an open area for future research.
Future Directions and Research Perspectives
Development of More Selective and Potent N-Hydroxy-3-Pyridineacetamide Analogues
A primary objective in medicinal chemistry is the iterative improvement of lead compounds to enhance potency against the intended target while minimizing off-target effects. For N-hydroxy-3-pyridineacetamide, this involves systematically modifying its three core components: the pyridine (B92270) "cap," the amide linker, and the hydroxamic acid "zinc-binding group."
Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. nih.gov For instance, substitutions on the pyridine ring can significantly impact interactions with the target protein. Research on pyridine-based inhibitors for enzymes like Rho kinase (ROCK) has shown that adding substituents at the 2-position of the pyridine ring can reduce inhibition of cytochrome P450 (CYP) enzymes, a common cause of adverse drug interactions. acs.org Similarly, exploring different isomers (e.g., 2- or 4-pyridineacetamide) could alter the vector and nature of the hydrogen bonds formed with the target, potentially improving selectivity. acs.org
The linker region can also be modified. Altering its length, rigidity, or composition can optimize the orientation of the cap group and the zinc-binding moiety within the enzyme's active site. Studies on other hydroxamic acids have indicated that a straight-chain linker with a specific length, such as one with six single bonds, may be favorable for activity. researchgate.net
The development of such analogues aims to achieve greater selectivity for specific enzyme isoforms, for example, distinguishing between different histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), which are common targets for hydroxamic acids. nih.gov Enhanced selectivity is crucial for reducing potential side effects and improving the therapeutic window of drug candidates.
Integration of Advanced Computational Methods for Rational Design
Modern drug discovery heavily relies on computational methods to accelerate the design-synthesis-test cycle. exlibrisgroup.compatsnap.com These in silico techniques are particularly valuable for refining scaffolds like N-hydroxy-3-pyridineacetamide, providing insights that guide the synthesis of more effective molecules.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. patsnap.comnih.gov For N-hydroxy-3-pyridineacetamide analogues, docking simulations can model interactions with the target's active site, helping to prioritize modifications that are most likely to improve binding affinity. patsnap.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. researchgate.net By analyzing a series of N-hydroxy-3-pyridineacetamide derivatives, a QSAR model could identify key molecular descriptors (e.g., hydrophobicity, electronic properties) that govern potency, guiding the design of new analogues with predicted high activity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the drug-target complex. patsnap.com This can reveal crucial information about the stability of the binding interaction and the flexibility of the receptor, which are not captured by static docking models. patsnap.com
De Novo Design: These algorithms can generate entirely new molecular structures with desired pharmacological properties from scratch, potentially leading to novel scaffolds inspired by the core N-hydroxy-3-pyridineacetamide structure. openmedicinalchemistryjournal.com
By integrating these computational tools, researchers can efficiently screen virtual libraries of potential analogues, prioritize the most promising candidates for synthesis, and gain a deeper understanding of the molecular basis for their activity. nih.govopenmedicinalchemistryjournal.com
Elucidation of Novel Biological Targets and Mechanisms
While the hydroxamic acid moiety directs N-hydroxy-3-pyridineacetamide towards metalloenzymes like HDACs and MMPs, its full biological activity profile may be broader. Future research should aim to identify novel biological targets and elucidate the downstream mechanisms of action to uncover new therapeutic opportunities.
Advanced techniques in chemical biology and proteomics can be employed for target deconvolution:
Affinity Chromatography: By immobilizing an N-hydroxy-3-pyridineacetamide analogue on a solid support, it can be used as "bait" to capture interacting proteins from cell lysates. Identifying these proteins can reveal direct biological targets.
Chemoproteomics: This approach uses clickable or photo-activatable versions of the parent compound to covalently label binding partners within intact cells or organisms. Subsequent proteomic analysis can identify these labeled proteins, providing a snapshot of the compound's interactome.
Phenotypic Screening: Testing N-hydroxy-3-pyridineacetamide in a wide array of cell-based assays that measure different biological processes (e.g., cell cycle progression, apoptosis, inflammation) can uncover unexpected activities. Hits from these screens can then be investigated further to identify the responsible molecular target.
Discovering new targets could expand the therapeutic potential of this chemical class into new disease areas. For example, some pyridine-containing compounds have shown antiproliferative activity, suggesting potential applications in oncology. nih.gov Elucidating the specific proteins and pathways modulated by N-hydroxy-3-pyridineacetamide is a critical step toward realizing this potential.
Exploration of N-Hydroxy-3-Pyridineacetamide as a Starting Point for Chemical Biology Tools
Beyond its direct therapeutic potential, the N-hydroxy-3-pyridineacetamide scaffold is an excellent starting point for the development of chemical biology probes. These tools are designed to study biological processes with high precision and can be invaluable for validating drug targets and understanding disease mechanisms. nih.gov
Creating such tools involves chemically modifying the parent compound to incorporate specific functional groups:
Reporter Tags: Attaching a fluorescent dye or a biotin tag allows for the visualization and pulldown of the target protein, respectively.
Clickable Handles: Incorporating a terminal alkyne or azide group enables "click chemistry," a highly efficient reaction used to attach reporter tags or link the probe to other molecules in vitro or in cellulo. nih.gov
Photo-crosslinkers: Introducing a photo-activatable group (e.g., a diazirine) allows the probe to form a permanent covalent bond with its target upon exposure to UV light. This is particularly useful for capturing transient or weak interactions.
By developing a suite of such probes based on the N-hydroxy-3-pyridineacetamide structure, researchers can investigate its biological targets in their native cellular environment. nih.gov This enables a deeper understanding of the compound's mechanism of action and can help validate whether modulating its target is likely to have a therapeutic benefit. For example, a functionalized version of a neurochemical was used to visualize protein modification and monitor its distribution within cells, demonstrating the power of this approach. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-hydroxy-3-pyridineacetamide and its structural analogs?
- Methodological Answer : N-hydroxy-3-pyridineacetamide derivatives are typically synthesized via substitution, condensation, or acylation reactions. For example, describes microwave-assisted synthesis of N-(2-(2-halophenoxy)pyridin-3-yl)acetamide analogs using halogenated intermediates and acetamide precursors under controlled conditions. Substitution reactions involving hydroxylamine (NHOH) in alkaline or acidic media can introduce the N-hydroxy group, as seen in for similar pyridine derivatives. Structural analogs like 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide () are synthesized via regioselective chlorination followed by amidation .
Q. How can spectroscopic techniques validate the structure of N-hydroxy-3-pyridineacetamide?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. H NMR can identify protons adjacent to the acetamide and hydroxyl groups, while C NMR confirms carbonyl (C=O) and pyridine ring carbons. highlights the use of UV-vis spectroscopy to monitor the conversion of cytidine to N-hydroxy cytidine, a method adaptable to tracking hydroxylation in pyridineacetamide synthesis. High-resolution MS (HRMS) or LC-MS can verify molecular weight and purity .
Q. What are the key stability considerations for N-hydroxy-3-pyridineacetamide in aqueous and non-aqueous solvents?
- Methodological Answer : The N-hydroxy group increases susceptibility to nucleophilic attack, as observed in , where N-hydroxy derivatives form covalent hydration adducts in aqueous media. Stability studies should assess pH-dependent degradation (e.g., acidic vs. neutral conditions) and oxidative decomposition. Non-aqueous solvents like DMF or acetonitrile may reduce hydration but require inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during N-hydroxy-3-pyridineacetamide synthesis?
- Methodological Answer : demonstrates that high NHOH concentrations increase N-hydroxy cytidine yield but also generate uridine as a byproduct. For N-hydroxy-3-pyridineacetamide, optimizing NHOH stoichiometry, reaction temperature (e.g., 25–50°C), and enzyme-catalyzed pathways (if applicable) can improve selectivity. Kinetic studies using HPLC or in situ spectroscopy are recommended to identify optimal reaction windows .
Q. What strategies mitigate mutagenicity risks associated with N-hydroxy aromatic amines in this compound class?
- Methodological Answer : identifies N-hydroxy aromatic amines as mutagenic structural alerts. To mitigate risks:
- Introduce electron-withdrawing substituents (e.g., cyano or chloro groups) to reduce reactivity of the N-hydroxy group.
- Use computational tools like Leadscope Genetox Expert Alerts to predict mutagenicity during structural modification.
- Conduct Ames tests or micronucleus assays for experimental validation .
Q. How does regioselectivity influence the synthesis of substituted N-hydroxy-3-pyridineacetamide derivatives?
- Methodological Answer : Regioselectivity is governed by directing groups on the pyridine ring. For example, lists N-(2-hydroxypyridin-3-yl)acetamide and N-(3-hydroxypyridin-2-yl)acetamide as isomers, differing in hydroxyl group positioning. Electron-donating groups (e.g., -OCH) at the 4-position () can direct electrophilic substitution to the 3-position. Computational modeling (DFT) or Hammett analysis can predict substitution patterns .
Q. What enzymatic approaches enable scalable synthesis of N-hydroxy-3-pyridineacetamide intermediates?
- Methodological Answer : reports using engineered cytidine deaminase (EcCD) to catalyze N-hydroxylation of cytidine. Adapting this approach, microbial enzymes or immobilized biocatalysts could hydroxylate 3-pyridineacetamide precursors under mild conditions (e.g., pH 6–7, 30°C). Challenges include enzyme stability in NHOH-rich environments and scaling bioreactor parameters (e.g., agitation rate, substrate loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
